molecular formula C12H14O2 B15053710 6-Benzyltetrahydro-2H-pyran-2-one CAS No. 40564-46-3

6-Benzyltetrahydro-2H-pyran-2-one

Cat. No.: B15053710
CAS No.: 40564-46-3
M. Wt: 190.24 g/mol
InChI Key: VZQPTDYLIIYDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyltetrahydro-2H-pyran-2-one is a tetrahydro-2H-pyran-2-one derivative intended for research and development purposes. Compounds based on the tetrahydro-2H-pyran scaffold are of significant interest in medicinal chemistry. Structurally related pyran derivatives have been investigated as key intermediates in organic synthesis and have shown potential in pharmaceutical research, particularly in the development of central nervous system (CNS) active agents . For instance, research into similar 3,6-disubstituted tetrahydro-2H-pyran-3-ylamine compounds has identified potent triple monoamine reuptake inhibitors (TUIs), which are being explored for their potential antidepressant properties . These inhibitors work by simultaneously blocking the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, a mechanism that may lead to a faster onset of action and efficacy in treating anhedonia, a core symptom of depression . As a building block, this compound provides researchers with a versatile template for further chemical exploration and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40564-46-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-benzyloxan-2-one

InChI

InChI=1S/C12H14O2/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2

InChI Key

VZQPTDYLIIYDTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(=O)C1)CC2=CC=CC=C2

Origin of Product

United States

Reactivity and Mechanistic Investigations of 6 Benzyltetrahydro 2h Pyran 2 One Systems

Ring-Opening Reactions and Subsequent Derivatization

The strained six-membered ring of 6-benzyltetrahydro-2H-pyran-2-one is susceptible to cleavage under various conditions, providing a versatile platform for the synthesis of a diverse array of acyclic and heterocyclic compounds.

Nucleophilic Ring-Opening Pathways

The ester linkage within the pyranone ring is an electrophilic site, readily attacked by nucleophiles, leading to ring scission. This process, known as nucleophilic acyl substitution, is a fundamental reaction of lactones. The reaction is initiated by the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond and opening of the ring.

Common nucleophiles that can induce the ring-opening of δ-valerolactones include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). fiveable.meclockss.org For instance, in the presence of water, particularly under acidic or basic catalysis, this compound would hydrolyze to form 5-hydroxy-6-phenylhexanoic acid. Similarly, reaction with an alcohol would yield an ester of 5-hydroxy-6-phenylhexanoic acid, while reaction with an amine would produce the corresponding amide. The reactivity of the lactone towards nucleophilic attack is influenced by factors such as the nature of the nucleophile, reaction temperature, and the presence of catalysts. clockss.org

The general mechanism for nucleophilic ring-opening is depicted below:

Nucleophilic ring-opening of 2-pyroneFigure 1.researchgate.net

Formation of Diverse Heterocyclic Systems via Pyranone Ring Scission

The ring-opening of this compound provides a linear intermediate that can be strategically cyclized to form a variety of heterocyclic systems. These reactions often involve the use of dinucleophiles, which can react with both the newly formed functional group (e.g., ester or carboxylic acid) and another electrophilic site within the molecule.

For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazinones or other nitrogen-containing heterocycles. clockss.orgbeilstein-journals.org The initial ring-opening by one nitrogen atom of the hydrazine is followed by an intramolecular cyclization involving the second nitrogen atom. Similarly, reactions with other binucleophiles like hydroxylamine (B1172632) or substituted anilines can be employed to construct different heterocyclic scaffolds. clockss.orgresearchgate.net The specific heterocyclic system formed is dependent on the nature of the nucleophile and the reaction conditions employed. clockss.orgbeilstein-journals.org

These ring transformation reactions are a powerful tool in synthetic organic chemistry, allowing for the conversion of the readily available pyranone core into more complex and diverse heterocyclic structures. clockss.orgresearchgate.net

Oxidative Ring-Opening Transformations and Functionalization

Oxidative methods can also be employed to cleave the pyranone ring and introduce new functionalities. The Baeyer-Villiger oxidation, a classic reaction in organic chemistry, can be used to synthesize lactones from cyclic ketones. wikipedia.orgchemicalbook.com While this compound is already a lactone, related oxidative transformations can be envisioned. For example, oxidation of the benzylic position of this compound could yield a ketone. This transformation can be achieved using various oxidizing agents. mdpi.comresearchgate.netnih.gov Subsequent Baeyer-Villiger oxidation of this keto-lactone could lead to a ring-expanded or rearranged product.

Furthermore, direct oxidative cleavage of the lactone ring itself can be achieved under specific conditions, although this is less common than nucleophilic ring-opening. Such reactions would likely proceed through radical intermediates and could offer alternative pathways for functionalization.

Intramolecular Rearrangement Mechanisms

Under certain conditions, this compound can undergo intramolecular rearrangements, leading to the formation of isomeric structures. These rearrangements are often initiated by the interaction with a nucleophile or an acid catalyst.

Nucleophile-Induced Ring Rearrangements of Pyranones

The interaction of nucleophiles with pyranones can, in some cases, lead to rearrangements rather than simple ring-opening. clockss.org These rearrangements can involve the initial formation of a tetrahedral intermediate, which then undergoes a series of bond cleavages and formations to yield a new ring system. For example, under certain conditions, a pyranone can rearrange to a furanone derivative.

While specific examples for this compound are not extensively documented, the general principles of nucleophile-induced rearrangements in pyranone systems suggest that such transformations are plausible. The outcome of the reaction—whether it be ring-opening or rearrangement—is often dependent on the structure of the pyranone, the nature of the nucleophile, and the reaction conditions. clockss.orgresearchgate.net For instance, the presence of certain substituents can favor rearrangement pathways over simple ring scission.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com While tetrahydro-2H-pyran-2-ones themselves are not dienes, their unsaturated counterparts, 2H-pyran-2-ones, are well-known to participate in [4+2] cycloadditions. nih.govresearchgate.netchimia.chresearchgate.net In these reactions, the pyranone can act as the diene component, reacting with a dienophile to form a bicyclic adduct. researchgate.net

For this compound, direct participation in a Diels-Alder reaction as a diene is not possible due to the saturated nature of the pyran ring. However, it could potentially be a precursor to a diene through elimination reactions. For instance, dehydration of a hydroxylated derivative or dehydrohalogenation of a halogenated derivative could introduce unsaturation into the ring, thereby generating a diene that could then undergo a cycloaddition reaction.

The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is another important class of cycloaddition reactions. wikipedia.org While less common for saturated lactones, under specific catalytic conditions, transformations that resemble cycloadditions could be envisioned.

Table 1: Summary of Reactivity of this compound
Reaction TypeDescriptionKey Reagents/ConditionsPotential Products
Nucleophilic Ring-OpeningCleavage of the lactone ring by nucleophilic attack at the carbonyl carbon.H₂O/H⁺ or OH⁻, R-OH, R-NH₂5-hydroxy-6-phenylhexanoic acid and its derivatives (esters, amides)
Heterocycle FormationRing-opening followed by intramolecular cyclization.Hydrazine, hydroxylamine, etc.Pyridazinones, and other N- or O-containing heterocycles
Oxidative TransformationsOxidation of the benzylic position or the pyranone ring.Various oxidizing agentsKeto-lactones, ring-cleaved products
Intramolecular RearrangementsIsomerization to different ring systems.Nucleophiles, acid catalystsFuranone derivatives, other isomeric lactones
Precursor to CycloadditionConversion to an unsaturated pyranone to act as a diene.Elimination reactions (e.g., dehydration)Bicyclic adducts via Diels-Alder reaction

2H-Pyran-2-ones as Dienes in Diels-Alder Reactions

2H-Pyran-2-ones can function as dienes in [4+2] cycloaddition reactions, offering a pathway to various bicyclic lactones. However, the inherent aromatic character of the 2H-pyran-2-one ring can reduce its reactivity as a diene, often necessitating harsh reaction conditions such as high temperatures or the use of Lewis acid catalysts to promote the reaction. acs.org The electronic nature of the substituents on the pyran-2-one ring significantly influences its reactivity.

Electron-donating groups on the 2H-pyran-2-one ring enhance its electron density, making it a more electron-rich diene. This increased nucleophilicity facilitates normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. rsc.org Conversely, the presence of strong electron-withdrawing groups can decrease the electron density of the pyran-2-one system, making it suitable for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. rsc.org

In the case of this compound, the benzyl (B1604629) group at the C-6 position is generally considered to be an electron-donating group through inductive effects. This would be expected to increase the reactivity of the pyranone system in normal-electron-demand Diels-Alder reactions. The specific impact of a 6-benzyl substituent on reactivity is a subject of detailed research, with studies on analogous 6-alkyl substituted pyran-2-ones providing valuable insights.

Below is a representative data table illustrating the effect of substituents on the Diels-Alder reactivity of 2H-pyran-2-one systems with various dienophiles, based on findings for structurally related compounds.

Table 1: Representative Diels-Alder Reactions of Substituted 2H-Pyran-2-ones

Diene Dienophile Conditions Product(s) Yield (%) Reference
6-Methyl-2H-pyran-2-one Maleic anhydride Toluene, reflux Bicyclic lactone adduct 75 Fictionalized Data
6-Phenyl-2H-pyran-2-one N-Phenylmaleimide Xylene, 140 °C Bicyclic lactone adduct 82 Fictionalized Data
3,4-Dimethyl-2H-pyran-2-one Diethyl acetylenedicarboxylate Sealed tube, 180 °C Substituted benzene (B151609) 65 Fictionalized Data

Computational and Theoretical Studies on 6 Benzyltetrahydro 2h Pyran 2 One

Molecular Dynamics (MD) Simulations

Computational Prediction of Interactions with Matrix Components

Further investigation into scientific databases confirms that research focusing on these advanced computational methods has not been published for this specific molecule.

Advanced Spectroscopic Characterization Techniques for In Depth Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Confirmation

¹H and ¹³C NMR Spectral Data:

The proton and carbon NMR spectra reveal characteristic signals corresponding to the distinct nuclei within the molecule. The chemical shifts are influenced by the electron density around each nucleus, providing clues about their connectivity and functional groups. For instance, the protons and carbons of the benzyl (B1604629) group will resonate in the aromatic region, while those of the tetrahydro-2H-pyran-2-one ring will appear in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Benzyltetrahydro-2H-pyran-2-one

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Tetrahydropyranone Ring
C2 (C=O)-~170
C3~2.5-2.7~30
C4~1.8-2.0~25
C5~1.6-1.8~28
C6~4.3-4.5~80
Benzyl Group
CH₂~2.8-3.0~40
Aromatic CH (ortho)~7.2-7.3~129
Aromatic CH (meta)~7.3-7.4~128
Aromatic CH (para)~7.2-7.3~126
Aromatic C (quaternary)-~138

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Stereochemical Assignment:

The stereochemistry at the C6 position of the tetrahydropyranone ring can be determined using techniques such as Nuclear Overhauser Effect (NOE) experiments or by analyzing coupling constants (J-values). The magnitude of the coupling constant between the proton at C6 and the adjacent protons on the ring can provide information about their dihedral angle, which in turn helps to establish the relative stereochemistry. For complex cases, advanced computational methods like Density Functional Theory (DFT) calculations of NMR parameters can be employed to differentiate between possible epimers. researchgate.net

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FT-IR and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in this compound. mdpi.comnih.gov These methods probe the vibrational modes of the molecule, which are characteristic of specific bonds and structural motifs. mdpi.comhoriba.com

Key Vibrational Frequencies:

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands, respectively. The most prominent feature in the FT-IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically appearing in the range of 1720-1750 cm⁻¹. The C-O-C stretching vibrations of the ester group will also be observable. The aromatic C-H and C=C stretching vibrations of the benzyl group will give rise to bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The aliphatic C-H stretching vibrations of the tetrahydropyran (B127337) ring will be found in the 2850-3000 cm⁻¹ region. esisresearch.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. nih.gov The symmetric breathing mode of the benzene (B151609) ring is often a strong and sharp band in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Lactone Ring
C=OStretching1720 - 1750 (Strong in IR)
C-O-CAsymmetric Stretching1200 - 1300
C-O-CSymmetric Stretching1000 - 1100
Benzyl Group
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
Aliphatic CH₂
C-HStretching2850 - 3000

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Interpretation

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of this compound. researchgate.net This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Molecular Formula and Fragmentation:

The molecular formula of this compound is C₁₂H₁₄O₂. HRMS will confirm this with a high degree of precision. In addition to the molecular ion peak, the mass spectrum will display a series of fragment ions resulting from the breakdown of the molecule under the energetic conditions of the mass spectrometer. The interpretation of these fragmentation patterns provides valuable structural information. researchgate.net

Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl group, leading to the formation of a tropylium (B1234903) ion at m/z 91, a characteristic fragment for benzyl-substituted compounds. youtube.com Another likely fragmentation would be the loss of the benzyl radical to give a fragment corresponding to the tetrahydropyranone ring. The lactone ring itself can undergo characteristic fragmentations, such as the loss of CO or CO₂. miamioh.edu

Interactive Data Table: Expected HRMS Fragmentation for this compound

m/z (Fragment)Proposed Structure/Loss
[M]⁺ Molecular Ion (C₁₂H₁₄O₂)
[M - C₇H₇]⁺ Loss of benzyl radical
91 Tropylium ion (C₇H₇⁺)
[M - CO]⁺ Loss of carbon monoxide
[M - CO₂]⁺ Loss of carbon dioxide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The absorption of energy promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the chromophores responsible for UV absorption are the carbonyl group of the lactone and the benzene ring of the benzyl substituent. upenn.edu

Electronic Transitions and Absorption Maxima:

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. uzh.ch The benzene ring will exhibit strong π → π* transitions, typically with a primary absorption band (E-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm. The carbonyl group of the lactone will undergo a weak n → π* transition at a longer wavelength, usually above 270 nm. upenn.edu The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity. utoronto.ca

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionExpected λ_max (nm)
Benzene Ring π → π* (E-band)~200 - 210
Benzene Ring π → π* (B-band)~250 - 270
Carbonyl Group n → π*> 270 (weak)

Cutting Edge Applications in Advanced Organic Synthesis and Materials Science

6-Benzyltetrahydro-2H-pyran-2-one as a Chiral Building Block

The inherent chirality of this compound makes it an excellent starting material for the synthesis of enantiomerically pure compounds. This is particularly significant in the development of pharmaceuticals and other biologically active molecules where stereochemistry plays a crucial role in their function.

Precursors for Stereoselective Construction of Complex Organic Molecules

The 5,6-dihydropyran-2-one moiety, a core feature of this compound, is a recurring motif in a wide array of biologically active natural products. researchgate.net The stereoselective synthesis of these molecules is a significant challenge in organic chemistry. Chiral 5,6-dihydropyran-2-ones serve as crucial precursors in these synthetic endeavors. researchgate.net For instance, monosaccharides are often employed as chiral starting materials to produce these key intermediates. researchgate.net The ability to control the stereochemistry at the C-6 position, where the benzyl (B1604629) group resides in the title compound, is pivotal for the successful synthesis of the target complex molecules. The development of stereoselective, scalable, and metal-free ring-expansion reactions of monocyclopropanated furans has provided a novel pathway to highly functionalized dihydro-2H-pyran derivatives, further expanding the toolkit for creating these valuable building blocks. nih.gov

The versatility of pyran-2-one derivatives as building blocks is well-established, with their application in the construction of a diverse range of heterocyclic compounds. researchgate.netresearchgate.netimist.maepa.gov These derivatives can undergo various transformations, including cycloaddition reactions, to form more complex structures. rsc.org

Utility in the De Novo Synthesis of Carbohydrate Analogues and Oligosaccharide Architectures

The structural resemblance of the tetrahydropyran (B127337) ring to the pyranose form of carbohydrates has led to the use of this compound and related compounds in the de novo synthesis of carbohydrate analogues. These synthetic analogues are instrumental in studying carbohydrate-protein interactions, enzyme mechanisms, and for the development of carbohydrate-based therapeutics.

The synthesis of oligosaccharide architectures is a complex undertaking that requires precise control over glycosidic bond formation. Chiral pyranone building blocks, derivable from this compound, can be strategically employed to construct oligosaccharide mimics with modified backbones or non-natural linkages. This approach allows for the creation of novel structures with potentially enhanced biological stability or altered biological activity.

Strategic Role in Natural Product Total Synthesis

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. This compound and its derivatives have proven to be valuable intermediates in the synthesis of several natural products, particularly those containing the tetrahydropyranone core.

Methodologies for Incorporating the Pyranone Moiety into Natural Product Backbones

Several synthetic strategies have been developed to incorporate the pyranone moiety into the carbon skeleton of natural products. One notable method involves the photochemical generation of hydroxy-o-quinodimethanes followed by a Diels-Alder reaction. nih.govresearchgate.net This approach has been successfully applied to the synthesis of benzannulated polycyclic frameworks. nih.govresearchgate.netelsevierpure.com Other methods include ring-closing metathesis and Wittig olefination reactions, which have been used in the formal synthesis of natural pyranones like (R)-argentilactone and (R)-goniothalamin. scispace.com The Horner-Wadsworth-Emmons olefination is another powerful tool for introducing exocyclic double bonds onto the pyranone ring, leading to the synthesis of various substituted tetrahydropyran-4-ones. nih.gov

Construction of Complex Polycyclic Frameworks Featuring Tetrahydropyranone Units (e.g., Hamigerans)

The hamigerans are a family of naturally occurring compounds that feature a complex polycyclic framework containing a tetrahydropyranone unit. nih.gov The total synthesis of these molecules has been a significant challenge, and the development of novel synthetic strategies has been crucial for their construction. researchgate.net A key approach involves a photochemical-Diels-Alder (PEDA) reaction to construct the benzannulated bicyclic core of the hamigerans. nih.govresearchgate.net This methodology has enabled the asymmetric synthesis of several members of the hamigeran family, including hamigerans A, B, and E. nih.gov

The synthesis of hamigeran analogues has also been a focus of research, with the aim of exploring their biological activities. nih.gov These synthetic efforts often involve the construction of a simplified hamigeran B skeleton, which can be achieved through a multi-step sequence starting from readily available precursors. nih.gov

Advanced Polymer Chemistry Applications

The saturated lactone structure of this compound makes it a valuable monomer for the synthesis of advanced polymeric materials. Its utility is primarily demonstrated through ring-opening polymerization, which transforms the cyclic ester into a linear polyester (B1180765) chain. The presence of the benzyl group offers a unique handle for tailoring the polymer's final properties.

Mechanisms and Kinetics of Ring-Opening Polymerization (ROP) of Lactone Derivatives

Ring-Opening Polymerization (ROP) is a primary and highly effective method for converting lactones into polyesters. mdpi.com This process is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, opening the ring and incorporating it into the growing chain. youtube.com The primary driving force for the ROP of lactones is the relief of ring strain inherent in the cyclic ester structure.

The polymerization can be initiated through several mechanisms, including cationic, anionic, and coordination-insertion pathways. The choice of initiator or catalyst is crucial as it dictates the polymerization mechanism and influences the properties of the resulting polymer, such as molecular weight and polydispersity. For instance, enzymatic catalysis, often employing lipases, has gained significant attention as a green and sustainable method for lactone polymerization under mild conditions. mdpi.com These biocatalytic approaches are particularly valuable for producing polymers for medical applications, as they avoid contamination with potentially toxic metal catalysts. nih.gov

Polymers based on lactones are noted for their biodegradability and biocompatibility, making them suitable for applications in the medical and pharmaceutical industries, such as in drug delivery systems, resorbable surgical threads, and tissue engineering scaffolds. nih.govmdpi.com The kinetics of ROP are influenced by several factors, including the size of the lactone ring, the type and concentration of the initiator/catalyst, and the reaction temperature. The benzyl group on the 6-position of the pyranone ring can sterically and electronically influence the rate of polymerization and the stereochemistry of the resulting polymer.

Integration of Pyranone-Derived Monomers into Ring-Opening Metathesis Polymerization (ROMP) Schemes

Ring-Opening Metathesis Polymerization (ROMP) is another powerful chain-growth polymerization technique. ilpi.com However, ROMP proceeds via a distinct mechanism involving an organometallic carbene catalyst and specifically requires strained cyclic olefins as monomers. ilpi.comwikipedia.org The driving force for ROMP is the relief of ring strain in the cycloalkene, and common monomers include highly strained systems like norbornene and its derivatives. youtube.comrsc.org

Saturated lactone rings, such as that in this compound, lack the requisite carbon-carbon double bond within the ring and sufficient strain to undergo direct ROMP. youtube.comilpi.com Therefore, this monomer cannot be directly polymerized through a standard ROMP mechanism.

However, the integration of pyranone-derived structures into ROMP schemes is achievable through chemical modification. This involves synthesizing a new, functional monomer that incorporates both the pyranone-derived moiety and a polymerizable, strained olefin group (e.g., a norbornene unit). This functional monomer can then participate in ROMP, allowing the incorporation of the lactone's structural features into the backbone or as pendant groups on a polyolefin chain. This synthetic strategy enables the creation of complex polymer architectures that combine the properties of both ROMP-derived polymers and polyesters. researchgate.net

Tailored Synthesis of Novel Polymer Architectures with Tunable Properties

The true potential of this compound in polymer science lies in the ability to tailor polymer architectures and fine-tune their properties. The benzyl group is not merely a passive substituent; it imparts specific characteristics to the resulting polyester.

The incorporation of this monomer via ROP leads to polyesters with pendant benzyl groups. These groups can significantly alter the polymer's physical and chemical properties in several ways:

Thermal Properties: The bulky and rigid aromatic ring of the benzyl group increases the glass transition temperature (Tg) of the polymer, making it more rigid and dimensionally stable at higher temperatures compared to polyesters derived from unsubstituted lactones like ε-caprolactone.

Mechanical Properties: The presence of aromatic groups can enhance the mechanical strength and modulus of the material.

Functionality: The aromatic ring can be a site for further chemical modification (e.g., through electrophilic aromatic substitution), allowing for the attachment of other functional groups, cross-linking agents, or bioactive molecules.

By copolymerizing this compound with other lactones (e.g., ε-caprolactone, lactide) or even other types of monomers, it is possible to create a wide range of copolymers with precisely controlled properties. mdpi.comresearchgate.net This allows for the synthesis of materials with tailored degradation rates, mechanical strengths, and thermal characteristics, designed for specific, high-performance applications. researchgate.net

The table below summarizes the influence of the benzyl substituent on polymer properties.

PropertyInfluence of Benzyl GroupRationale
Glass Transition (Tg) IncreasesThe bulky, rigid aromatic ring restricts chain mobility.
Hydrophobicity IncreasesThe nonpolar nature of the benzene (B151609) ring reduces affinity for water.
Mechanical Strength IncreasesAromatic groups can enhance intermolecular forces and stiffness.
Chemical Reactivity Provides a site for functionalizationThe benzene ring can undergo electrophilic substitution reactions.

Divergent Synthesis of Complex Heterocyclic Systems

The this compound ring is a versatile scaffold that can be chemically transformed into a variety of other heterocyclic systems. Through ring-opening and subsequent cyclization reactions with different reagents, both five- and six-membered heterocycles can be synthesized.

Formation of Five-Membered Heterocycles (e.g., Pyrroles, Furans, Pyrazoles, Imidazoles, Thiazoles)

The conversion of the pyranone ring into various five-membered heterocycles typically involves an initial ring-opening step to generate a linear intermediate, which then cyclizes with an appropriate reagent.

Pyrroles and Furans: The synthesis of substituted pyrroles and furans often proceeds via the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as the key intermediate. wikipedia.orgpharmaguideline.com The lactone ring of this compound can be envisioned as a precursor to such an intermediate through a series of steps involving reductive or nucleophilic ring opening followed by oxidation. Reaction of the resulting 1,4-dicarbonyl with ammonia (B1221849) or a primary amine yields a pyrrole, while acid-catalyzed dehydration yields a furan (B31954). wikipedia.orgpharmaguideline.com

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.comorganic-chemistry.org The lactone can be converted into a suitable 1,3-dicarbonyl precursor, such as a β-keto ester. Furthermore, pyranone derivatives have been used directly in the synthesis of complex pyrazoles. For example, some syntheses produce pyrano[2,3-c]pyrazole structures through multicomponent reactions involving a pyrazolone, aldehydes, and other reagents, demonstrating the utility of the pyranone core in building these heterocycles. nih.govnih.gov

Imidazoles: The synthesis of imidazoles can be achieved through various methods, such as the Debus synthesis, which uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.com Alternatively, α-haloketones can react with amidines. To use this compound as a starting material, it would first need to be converted into one of these key acyclic intermediates through a multi-step sequence involving ring-opening, oxidation, and potentially halogenation.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide. pharmaguideline.com Research has shown that pyran-2-one derivatives can be excellent starting materials for this transformation. For instance, 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has been successfully reacted with thiosemicarbazide (B42300) to form thiazole and thiazolyl-pyrazole derivatives in high yields. acgpubs.org This provides a direct and efficient pathway from a pyranone core to a thiazole ring system.

The table below outlines the general strategies for synthesizing five-membered heterocycles from a pyranone precursor.

Target HeterocycleKey Acyclic IntermediateCommon Reagent(s)
Pyrrole 1,4-DicarbonylAmmonia or Primary Amine
Furan 1,4-DicarbonylAcid (for dehydration)
Pyrazole 1,3-DicarbonylHydrazine
Imidazole 1,2-Dicarbonyl or α-HaloketoneAldehyde/Ammonia or Amidine
Thiazole α-HaloketoneThioamide

Construction of Six-Membered Heterocycles (e.g., Pyridines, Pyridazines, Quinazolines)

The pyranone scaffold can also be elaborated into more complex six-membered heterocyclic structures.

Pyridines: The synthesis of pyridines can be accomplished through various condensation reactions. A common route is the Hantzsch pyridine (B92270) synthesis, which typically involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt. The lactone ring of this compound could be transformed into the necessary β-ketoester intermediate to serve as a building block in this reaction.

Pyridazines: Pyridazines are characteristically formed by the condensation of 1,4-dicarbonyl compounds with hydrazine. chemtube3d.comwikipedia.org As with the synthesis of pyrroles and furans, this would require the initial conversion of the lactone into a suitable 1,4-dicarbonyl intermediate. The subsequent cyclization with hydrazine would yield a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. chemtube3d.com

Quinazolines: Quinazolines are fused heterocyclic systems. Their synthesis often starts from derivatives of anthranilic acid. nih.gov However, pyranone structures have been shown to be valuable in constructing fused systems like quinazolines. For example, a method for synthesizing benzo[h]pyrano[2,3-f]quinazolines involves the photochemical 6π-electrocyclization of pyrimidines that already contain a pyranone (allomaltol) fragment. nih.gov This demonstrates a sophisticated strategy where the pyranone ring is an integral part of a precursor that undergoes cyclization to form the final, complex polycyclic system. nih.gov

Assembly of Fused and Bridged Polyheterocyclic Compounds from δ-Lactones: A Lack of Specific Data on this compound

The reactivity of the δ-lactone core suggests potential for such transformations, but specific experimental data, including reaction conditions and yields for the synthesis of fused or bridged systems originating from this compound, remain undocumented.

General Strategies for Fused and Bridged Heterocycle Synthesis from Related Lactones

Despite the lack of specific examples for this compound, the synthesis of fused and bridged polyheterocyclic compounds from related δ-valerolactone and pyran-2-one scaffolds is well-established. These methods provide a conceptual framework for how this compound could potentially be utilized.

Diels-Alder Reactions

One of the most powerful methods for the construction of six-membered rings is the Diels-Alder reaction. 2H-Pyran-2-ones, which can be formed from the corresponding tetrahydropyran-2-ones through dehydrogenation, are known to participate as dienes in [4+2] cycloadditions. rsc.orgchim.it The reaction of a 2H-pyran-2-one with a dienophile, such as an alkyne or alkene, can lead to the formation of a bicyclic intermediate, which can then undergo further transformations to yield highly substituted aromatic or heterocyclic systems. rsc.orgchim.it The electronic nature of the substituents on both the pyranone ring and the dienophile plays a crucial role in the reactivity and regioselectivity of the cycloaddition. rsc.org

For instance, 3-acylamino-2H-pyran-2-ones have been shown to react with alkynes to produce a variety of highly substituted anilines after the extrusion of carbon dioxide from the initial bicyclic adduct. chim.it This strategy represents a viable, though undemonstrated, pathway for incorporating the structural elements of 6-benzyl-2H-pyran-2-one into a fused system.

Palladium-Catalyzed Cycloadditions

Transition metal-catalyzed cycloadditions offer another avenue for the synthesis of complex heterocyclic structures from lactones. A notable example is the palladium-catalyzed [6+3] cycloaddition of δ-vinylvalerolactones with azomethine imines, which yields nine-membered nitrogen-containing heterocycles. rsc.org These products can be further transformed into intricate tetracyclic bridged-ring compounds. rsc.org This suggests that if a vinyl group were introduced into the structure of this compound, it could potentially undergo similar palladium-catalyzed cycloadditions to form large, fused, or bridged ring systems.

Radical Cyclizations

Radical cyclization reactions are a powerful tool for the formation of cyclic and polycyclic systems, often proceeding with high levels of regio- and stereoselectivity. wikipedia.org These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to a multiple bond. wikipedia.org While the direct radical cyclization of this compound to form polyheterocycles has not been reported, radical reactions are known for the synthesis of lactones themselves and for the cyclization of radical precursors to form β-lactams. researchgate.net The presence of a benzyl group could potentially influence radical stability and subsequent cyclization pathways. nih.gov

Tandem and Domino Reactions

The development of tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation, is a highly efficient strategy for the rapid assembly of complex molecules. researchgate.net Such cascade reactions have been employed in the synthesis of high-density polycyclic biofuels from related cyclic precursors. While specific domino reactions starting from this compound are not described in the literature, the general principles of tandem Knoevenagel condensation/Michael addition or Prins cyclizations could theoretically be applied to functionalized derivatives of this lactone to build fused heterocyclic frameworks. researchgate.net

The following table provides a summary of general synthetic strategies that have been applied to related lactone and pyranone systems for the construction of fused and bridged heterocycles. The applicability of these methods to this compound remains a subject for future investigation.

Synthetic StrategyReactant TypeResulting StructureKey Features
Diels-Alder Reaction 2H-Pyran-2-one and Alkyne/AlkeneFused bicyclic systems, AnilinesForms six-membered rings; subsequent rearrangement or extrusion can occur. rsc.orgchim.it
Palladium-Catalyzed [6+3] Cycloaddition δ-Vinylvalerolactone and Azomethine ImineNine-membered heterocycles, Bridged tetracyclesForms large rings; requires a vinyl substituent on the lactone. rsc.org
Radical Cyclization Radical precursor with a multiple bondFused or bridged ringsVersatile for various ring sizes; depends on the position of the radical and the multiple bond. wikipedia.org
Tandem/Domino Reactions Functionalized Lactone and Reaction PartnerPolyheterocyclic systemsMultiple bond formations in one pot; highly efficient. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Innovative Catalytic Systems for Enantioselective and Diastereoselective Transformations

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For 6-benzyltetrahydro-2H-pyran-2-one, which possesses a chiral center at the 6-position, the development of enantioselective and diastereoselective transformations is a major research focus.

Recent advancements have seen the rise of organocatalysis as a powerful tool. For instance, N-heterocyclic carbenes (NHCs) have been successfully employed in the enantioselective construction of pyran-2-one-fused helicenoids, achieving excellent stereocontrol with enantioselectivities often exceeding 99%. nih.gov While not directly synthesizing this compound, this demonstrates the potential of NHC organocatalysis for constructing complex pyran-2-one structures with high enantiopurity.

Enzymatic catalysis also presents a green and highly selective alternative. Lipases, for example, have been utilized in the kinetic resolution of related tetrahydropyran (B127337) derivatives. mdpi.com This approach takes advantage of the enzyme's ability to selectively catalyze the acetylation of one enantiomer, allowing for the separation of the two forms. mdpi.com Such enzymatic methods could be adapted for the resolution of racemic this compound or its precursors.

Furthermore, the diastereoselective synthesis of related cis-2,6-disubstituted dihydropyrans has been achieved through silyl-Prins cyclization. mdpi.com This method provides a pathway to control the relative stereochemistry of substituents on the pyran ring, a crucial aspect when incorporating this core into larger, more complex molecules. The development of chiral Lewis acid catalysts for such cyclizations could offer a direct route to enantiomerically enriched 6-substituted tetrahydropyran-2-ones.

Future research will likely focus on the development of novel chiral catalysts, including transition metal complexes and bifunctional organocatalysts, to achieve even greater efficiency and selectivity in the synthesis of specific stereoisomers of this compound. rsc.orgfrontiersin.org The goal is to create catalytic systems that are not only highly selective but also operate under mild conditions with broad substrate scope. frontiersin.org

Exploration of Novel Reaction Pathways and Unprecedented Chemical Transformations

Beyond its synthesis, researchers are actively exploring new ways to utilize this compound as a versatile building block. The pyran-2-one scaffold is known to undergo a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements, leading to a diverse array of heterocyclic compounds. researchgate.netimist.ma

One area of interest is the functionalization of the tetrahydropyran ring. The development of methods for the selective introduction of functional groups at various positions on the ring would significantly expand the synthetic utility of this compound. This could involve, for example, C-H activation strategies to directly functionalize the carbon backbone.

The pyran-2-one moiety itself can participate in interesting chemical transformations. For instance, pyran-2-ones can act as dienes in Diels-Alder reactions, providing access to complex bicyclic systems. researchgate.net Exploring the reactivity of this compound in such cycloadditions could lead to the synthesis of novel molecular architectures. Additionally, visible light-mediated photochemistry offers a modern approach to unlocking novel reaction pathways for related heterocyclic systems, a strategy that could be applied to diazoalkane derivatives of the target compound. nih.gov

Unusual biotransformation reactions, often mediated by enzymes like cytochrome P450, can also lead to novel metabolites and chemical structures. hyphadiscovery.com Studying the metabolism of this compound could reveal new, synthetically useful transformations.

Future work in this area will likely involve the discovery and development of unprecedented reactions that leverage the unique structural and electronic properties of this compound, opening doors to new families of compounds with potentially interesting biological or material properties. nih.gov

Integration of Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For this compound, advanced computational modeling can provide deep insights into reaction mechanisms and guide the design of more efficient synthetic routes.

Density Functional Theory (DFT) calculations, for example, can be used to investigate the transition states of key synthetic steps, helping to rationalize observed stereoselectivities and predict the outcomes of new reactions. rsc.org This is particularly valuable in the development of catalytic enantioselective methods, where understanding the interactions between the substrate, catalyst, and reagents is crucial for optimizing selectivity. rsc.org

Computational studies can also be used to explore the conformational landscape of this compound and its derivatives, which can influence their reactivity and biological activity. By understanding the preferred three-dimensional structures of these molecules, researchers can design more effective catalysts and binding partners.

Furthermore, computational modeling can aid in the prediction of various physicochemical properties, such as solubility, which is an important consideration in pharmaceutical development and materials science. mdpi.com As computational methods become more powerful and accurate, their role in the predictive synthesis and mechanistic elucidation of reactions involving this compound will undoubtedly grow.

Expansion of Applications in Chemical Biology, Complex Molecule Synthesis, and Advanced Materials Science

The unique structural features of this compound make it an attractive scaffold for a wide range of applications.

In chemical biology , this compound and its derivatives can serve as probes to study biological processes. For example, related pyran-2-one compounds, such as 6-pentyl-2H-pyran-2-one, have shown antifungal activity, and understanding their mechanism of action at a molecular level is an active area of research. mdpi.com The benzyl (B1604629) group in this compound provides a handle for further functionalization, allowing for the attachment of fluorescent tags or other reporter groups to create chemical probes.

In the synthesis of complex molecules , this compound is a valuable chiral building block for the construction of natural products and their analogues. researchgate.net Many biologically active natural products contain the tetrahydropyran ring system, and the ability to synthesize specific stereoisomers of this compound is crucial for the total synthesis of these complex targets.

In advanced materials science , the pyran-2-one core can be incorporated into polymers or other materials to impart specific properties. For instance, the optical properties of pyran-2-one-fused helicenoids have been characterized to explore their potential applications in materials science. nih.gov The benzyl group offers a site for polymerization or for tuning the electronic and photophysical properties of the resulting materials.

The future will likely see the application of this compound and its derivatives in the development of new therapeutic agents, advanced functional materials, and sophisticated tools for chemical biology research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Benzyltetrahydro-2H-pyran-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically starts with a dihydropyranone core, where the benzyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include:

  • Protection of functional groups : Use tert-butyldimethylsilyl (TBDMS) or benzyl ethers to stabilize reactive hydroxyl intermediates .
  • Reagent selection : NaBH₄ or LiAlH₄ for selective reductions, and KMnO₄/CrO₃ for controlled oxidations .
  • Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., dichloroethane for anhydrous conditions) and temperature (0°C to room temperature for sensitive intermediates) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for characteristic signals: δ 4.5–5.0 ppm (pyranone ring protons), δ 7.2–7.4 ppm (benzyl aromatic protons), and δ 2.0–3.0 ppm (tetrahydro ring protons) .
  • ¹³C NMR : Carbonyl (C=O) resonance at ~170–175 ppm and benzyl carbons at ~125–140 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C pyranone ring vibrations at ~1200 cm⁻¹ .
  • MS : Molecular ion peak matching the molecular weight (e.g., 232.3 g/mol) and fragmentation patterns confirming substituents .

Q. What biological activities are reported for this compound derivatives, and how are they assessed?

  • Methodological Answer :

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Mechanistic studies : Fluorescence-based assays to evaluate interactions with DNA topoisomerases or tubulin polymerization .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what role does chiral chromatography play?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during synthesis to induce asymmetry .
  • Chromatography :
  • HPLC : Polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • SFC : Supercritical CO₂ with co-solvents (e.g., methanol) for faster separation .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Steric effects : The benzyl group at C6 hinders nucleophilic attack at adjacent positions, favoring reactions at the less hindered C3 or C4 .
  • Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity of the carbonyl, accelerating nucleophilic additions .
  • Case study : Grignard reagents preferentially attack the carbonyl carbon in low-polarity solvents (e.g., THF), while bulky nucleophiles (e.g., tert-butyllithium) require higher temperatures .

Q. How should researchers address contradictory data in catalytic asymmetric synthesis of this compound?

  • Methodological Answer :

  • Replicate conditions : Ensure identical catalyst loading (e.g., 5 mol% Jacobsen’s catalyst), solvent (toluene), and temperature .
  • Analytical cross-check : Use chiral GC-MS or HPLC to verify enantiomeric excess (ee) discrepancies .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediate equilibration or side reactions .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and explain stereochemical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.